molecular formula C7H4ClNO2 B3417963 5-chloro-3H-1,3-benzoxazol-2-(18O)one CAS No. 1173023-63-6

5-chloro-3H-1,3-benzoxazol-2-(18O)one

Cat. No.: B3417963
CAS No.: 1173023-63-6
M. Wt: 169.56 g/mol
InChI Key: TZFWDZFKRBELIQ-UHFFFAOYSA-N
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Description

5-chloro-3H-1,3-benzoxazol-2-(18O)one is a chemical compound that belongs to the benzoxazole family Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This particular compound is characterized by the presence of a chlorine atom at the fifth position and an oxygen-18 isotope at the second position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-3H-1,3-benzoxazol-2-(18O)one typically involves the following steps:

    Starting Materials: The synthesis begins with 2-aminophenol and 5-chlorosalicylic acid.

    Cyclization: The 2-aminophenol undergoes cyclization with 5-chlorosalicylic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to form the benzoxazole ring.

    Isotope Labeling: The incorporation of the oxygen-18 isotope is achieved by using labeled reagents or through exchange reactions with labeled water (H2^18O).

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.

    Purification: Techniques such as crystallization, distillation, or chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

5-chloro-3H-1,3-benzoxazol-2-(18O)one can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form Schiff bases.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products

    Substitution Products: Depending on the nucleophile, products such as 5-amino-3H-1,3-benzoxazol-2-(18O)one or 5-thio-3H-1,3-benzoxazol-2-(18O)one.

    Oxidation Products: Oxidized derivatives with additional functional groups.

    Reduction Products: Reduced forms with altered oxidation states.

Scientific Research Applications

5-chloro-3H-1,3-benzoxazol-2-(18O)one has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and antifungal agent due to its benzoxazole core.

    Materials Science: Used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: Employed as a probe in biochemical assays to study enzyme interactions and metabolic pathways.

    Isotope Labeling: The oxygen-18 isotope makes it useful in tracer studies and mass spectrometry.

Mechanism of Action

The mechanism of action of 5-chloro-3H-1,3-benzoxazol-2-(18O)one involves its interaction with biological targets such as enzymes or receptors. The chlorine atom and the benzoxazole ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity or disrupt cellular processes, leading to its antimicrobial or antifungal effects.

Comparison with Similar Compounds

Similar Compounds

    5-chloro-3H-1,3-benzoxazol-2-one: Lacks the oxygen-18 isotope but has similar chemical properties.

    6-bromo-5-chloro-1,3-benzoxazol-2-one: Contains a bromine atom at the sixth position, altering its reactivity and applications.

    5-chloro-2,3-dihydro-2-oxo-1,3-benzoxazole: A reduced form with different chemical behavior.

Uniqueness

5-chloro-3H-1,3-benzoxazol-2-(18O)one is unique due to the presence of the oxygen-18 isotope, which enhances its utility in isotope labeling and tracer studies. Its specific substitution pattern also contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

5-chloro-3H-1,3-benzoxazol-2-(18O)one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4ClNO2/c8-4-1-2-6-5(3-4)9-7(10)11-6/h1-3H,(H,9,10)/i7+1,9+1,10+2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZFWDZFKRBELIQ-RNBARAGGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)NC(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=C1Cl)[15NH][13C](=[18O])O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50745919
Record name 5-Chloro(2-~13~C,~15~N)-1,3-benzoxazol-2(3H)-(~18~O)one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1173023-63-6
Record name 5-Chloro(2-~13~C,~15~N)-1,3-benzoxazol-2(3H)-(~18~O)one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50745919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1173023-63-6
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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